Ethyl 6-bromo-4-hydroxy-2-methylquinoline-3-carboxylate
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Overview
Description
Ethyl 6-bromo-4-hydroxy-2-methylquinoline-3-carboxylate is a quinoline derivative known for its unique chemical structure and potential applications in various fields. This compound features a quinoline core, which is a heterocyclic aromatic organic compound with a nitrogen atom at position 1. The presence of bromine, hydroxyl, and carboxylate groups further enhances its reactivity and potential utility in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-bromo-4-hydroxy-2-methylquinoline-3-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination of 4-hydroxy-2-methylquinoline-3-carboxylate using bromine or N-bromosuccinimide (NBS) in an appropriate solvent such as acetic acid or chloroform. The reaction is usually carried out under reflux conditions to ensure complete bromination.
Another approach involves the cyclization of aniline derivatives with malonic acid or its equivalents, followed by bromination and esterification to introduce the ethyl carboxylate group .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are often employed to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-bromo-4-hydroxy-2-methylquinoline-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The hydroxyl group can be oxidized to a ketone or reduced to an alkyl group using suitable reagents.
Esterification and Hydrolysis: The ethyl carboxylate group can undergo esterification to form different esters or hydrolysis to yield the corresponding carboxylic acid
Common Reagents and Conditions
Bromination: N-bromosuccinimide (NBS) in acetic acid or chloroform.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles such as amines, thiols, or alkoxides
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of quinoline derivatives with different functional groups, while oxidation and reduction reactions can modify the hydroxyl group to ketones or alkyl groups .
Scientific Research Applications
Ethyl 6-bromo-4-hydroxy-2-methylquinoline-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents targeting various diseases.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of Ethyl 6-bromo-4-hydroxy-2-methylquinoline-3-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to inhibition or modulation of biological pathways. For example, its antimicrobial activity may result from the disruption of bacterial cell membranes or inhibition of essential enzymes .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share the quinoline core and hydroxyl group but lack the bromine and ethyl carboxylate groups.
Indole Derivatives: Indoles are structurally similar heterocyclic compounds with a nitrogen atom in a five-membered ring fused to a benzene ring.
Quinoline Heterocycles: Various quinoline derivatives with different substituents and functional groups
Uniqueness
Ethyl 6-bromo-4-hydroxy-2-methylquinoline-3-carboxylate is unique due to the combination of its bromine, hydroxyl, and ethyl carboxylate groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for diverse applications in research and industry .
Properties
CAS No. |
88960-40-1 |
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Molecular Formula |
C13H12BrNO3 |
Molecular Weight |
310.14 g/mol |
IUPAC Name |
ethyl 6-bromo-2-methyl-4-oxo-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C13H12BrNO3/c1-3-18-13(17)11-7(2)15-10-5-4-8(14)6-9(10)12(11)16/h4-6H,3H2,1-2H3,(H,15,16) |
InChI Key |
OWQFPNVJMALXNK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC2=C(C1=O)C=C(C=C2)Br)C |
Origin of Product |
United States |
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